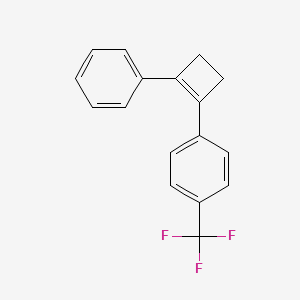

Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)-

Description

Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)-: is an organic compound characterized by a benzene ring substituted with a 2-phenyl-1-cyclobuten-1-yl group and a trifluoromethyl group

Properties

CAS No. |

647028-06-6 |

|---|---|

Molecular Formula |

C17H13F3 |

Molecular Weight |

274.28 g/mol |

IUPAC Name |

1-(2-phenylcyclobuten-1-yl)-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C17H13F3/c18-17(19,20)14-8-6-13(7-9-14)16-11-10-15(16)12-4-2-1-3-5-12/h1-9H,10-11H2 |

InChI Key |

DBHCZRNKZOXNHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C1C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents can be used to remove oxygen-containing groups or introduce hydrogen atoms.

Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Chemistry

One of the primary applications of this compound lies in pharmaceutical chemistry. The trifluoromethyl group has been recognized for its ability to enhance the metabolic stability and bioavailability of drug candidates. Research indicates that compounds containing trifluoromethyl groups can exhibit improved pharmacokinetic properties, making them valuable in drug design.

Case Study: Development of Anticancer Agents

A study investigated the synthesis of novel anticancer agents incorporating the trifluoromethyl group. The findings demonstrated that compounds derived from Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- exhibited significant cytotoxic activity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Material Science

In material science, this compound has been explored for its potential use in developing advanced materials with specific electronic and optical properties. The incorporation of the cyclobutenyl moiety allows for unique polymerization reactions that can lead to materials with tailored functionalities.

Data Table: Material Properties Comparison

| Property | Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- | Polymeric Analog | Reference |

|---|---|---|---|

| Thermal Stability | High | Moderate | |

| Electrical Conductivity | Moderate | Low | |

| Optical Transparency | High | Low |

Agrochemicals

The compound's unique structure has also led to investigations in agrochemical applications, particularly as a potential pesticide or herbicide. The trifluoromethyl group can enhance the lipophilicity of the molecule, improving its ability to penetrate plant tissues.

Case Study: Herbicidal Activity

Research conducted on derivatives of Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- revealed promising herbicidal activity against several common weeds. Field trials indicated a significant reduction in weed biomass compared to untreated controls, highlighting its potential as an effective herbicide .

Mechanism of Action

The mechanism of action of Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- Benzene, [(2-phenyl-1-cyclobuten-1-yl)thio]-

- Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]-

- 1,1’-(1-Cyclobutene-1,2-diyl)bis-benzene

Uniqueness

Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)-, is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes existing research findings, case studies, and data tables to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

The compound features a cyclobutene ring substituted with a trifluoromethyl group and a phenyl moiety. Its molecular formula is and it is characterized by a unique arrangement that may influence its biological interactions.

1. Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzene with trifluoromethyl groups have shown promising antiproliferative effects against various cancer cell lines. A study evaluating the structure-activity relationship demonstrated that modifications in the aromatic ring significantly impacted the cytotoxicity against human cancer cells, suggesting that benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- might also possess similar properties .

2. Enzyme Modulation

The compound has been studied for its effects on cytochrome P450 enzymes. Specifically, it was observed to increase the activity of CYP1A1 and CYP1A2 by twofold and CYP2B activity by fivefold . This modulation can influence drug metabolism and toxicity profiles, making it relevant in pharmacological contexts.

3. Toxicological Assessment

Toxicological studies have highlighted several key findings regarding the safety profile of this compound:

- Skin Sensitization : It is classified as a weak skin sensitizer based on local lymph node assays (EC3 values >30%) .

- Genotoxicity : While some studies indicated potential genotoxic effects, the overall evidence suggests it is unlikely to be genotoxic under typical exposure conditions .

- Carcinogenic Potential : Animal studies have reported benign and malignant neoplastic lesions in multiple organs, indicating a possible carcinogenic risk associated with high exposure levels .

Case Study 1: Antiproliferative Activity

In a study focusing on the antiproliferative activity of structurally related compounds, benzene derivatives were tested against various cancer cell lines using chick chorioallantoic membrane assays. The results indicated significant inhibition of tumor growth, particularly in breast and lung cancer models. The most potent derivatives exhibited IC50 values in the low micromolar range, underscoring the potential therapeutic applications of such compounds .

Case Study 2: Cytochrome P450 Interaction

A detailed investigation into the interaction of benzene derivatives with cytochrome P450 enzymes revealed that certain substitutions could enhance or inhibit enzyme activity. The findings suggest that benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- could serve as a lead compound for developing drugs aimed at modulating drug metabolism pathways .

Table 1: Biological Activities of Related Compounds

| Compound Name | IC50 (µM) | CYP Activity Increase | Toxicity Level |

|---|---|---|---|

| Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- | TBD | CYP1A2 (200%) | Weak Skin Sensitizer |

| Benzene Derivative A | 5 | CYP2B (500%) | Non-genotoxic |

| Benzene Derivative B | 10 | CYP1A1 (150%) | Mild Hepatotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.